

Unveiling the Marine Origins of Methyl 10methylhexadecanoate in Sponges: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 10-methylhexadecanoate	
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This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of **Methyl 10-methylhexadecanoate**, a branched-chain fatty acid methyl ester, within marine sponges (Porifera). This document collates quantitative data, details established experimental protocols for isolation and identification, and provides visual workflows to aid in future research and development endeavors.

Executive Summary

Marine sponges are a well-established reservoir of a vast diversity of lipids, including a significant array of branched-chain fatty acids.[1] These compounds are of considerable interest due to their potential as biomarkers and their pharmacological activities. This guide focuses specifically on **Methyl 10-methylhexadecanoate**, providing the first consolidated report on its documented natural occurrence in marine sponges. The information presented herein is critical for researchers investigating novel marine natural products and for professionals in drug discovery seeking new molecular scaffolds.

Quantitative Data: Methyl 10-methylhexadecanoate in Marine Sponges



To date, the marine sponge Svenzea zeai has been identified as a natural source of **Methyl 10-methylhexadecanoate**. The compound was identified as a constituent of the fatty acyl composition of zeamide, a novel glycosylinositol phosphorylceramide isolated from this Caribbean sponge.

Sponge Species	Compound	Percentage of Total Fatty Acid Methyl Esters (%)	Reference
Svenzea zeai	Methyl 10- methylhexadecanoate	12.9	[2][3][4]

Table 1: Quantitative analysis of **Methyl 10-methylhexadecanoate** identified in the marine sponge Svenzea zeai.

In addition to the target compound, the fatty acid profile of Svenzea zeai also revealed a high proportion of other branched saturated fatty acids, including methyl 13-methyltetradecanoate (iso-C15) at 22.6%, methyl 14-methylpentadecanoate (iso-C16) at 21.0%, and methyl 15-methylhexadecanoate (iso-C17) at 14.2%.[2][3][4] The presence of such a diverse array of branched fatty acids is a common feature in marine sponges and is often attributed to the metabolic activity of their symbiotic bacteria.[2] For instance, the sponge Myrmekioderma rea is noted for its high content of branched-chain fatty acids (44.2%), which includes a significant portion of mid-chain branched acids (7.4%). Similarly, Siphonodictyon coralliphagum contains a notable amount of branched saturated fatty acids (23.45%).[5]

Experimental Protocols

The identification and quantification of **Methyl 10-methylhexadecanoate** from marine sponges involve a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic and spectroscopic analysis.

Lipid Extraction

A common and effective method for extracting total lipids from sponge tissue is the Bligh and Dyer method or variations thereof.



- Sample Preparation: Sponge samples are first cleaned of any epibiotic organisms, washed with sterile seawater, and then frozen (-20°C) or freeze-dried.[6] The dried and ground sponge material is then used for extraction.
- Solvent Extraction: The homogenized sponge tissue is extracted with a chloroform/methanol mixture (e.g., 2:1 v/v or 1:1 v/v).[5][7] This mixture is agitated for an extended period (e.g., 24 hours) to ensure thorough lipid extraction.[7]
- Phase Separation and Purification: The homogenate is filtered, and the liquid phase is subjected to centrifugation.[7] A Folch wash, involving the addition of water or a salt solution, is often performed to induce phase separation and remove non-lipid contaminants.[5][8] The lower chloroform layer, containing the total lipids, is collected and dried over anhydrous sodium sulfate. The solvent is then evaporated under a stream of nitrogen.[5][8]

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids suitable for gas chromatography, they are converted into their more volatile methyl ester derivatives.

- Saponification: The extracted lipids are saponified by refluxing with a methanolic solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5][9] This process cleaves the fatty acids from the lipid backbone.
- Methylation: The resulting fatty acid salts are then methylated. A common method involves
 refluxing the sample with an acidic methanol solution, such as 5% hydrochloric acid in
 methanol or a solution of boron trifluoride (BF₃) in methanol.[5][9] The mixture is heated
 (e.g., at 80-100°C for 2 hours) to facilitate the reaction.[5]
- FAME Extraction: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like petroleum ether or hexane.[5] The extract is neutralized, dried, and the solvent is evaporated to yield the FAME mixture.[5]

Analysis and Identification

 Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying FAMEs.[5][8][10]

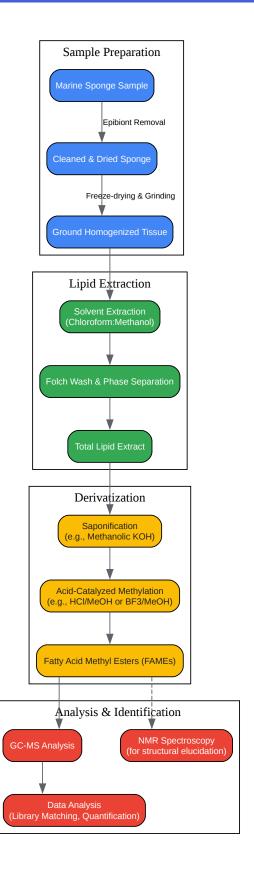


- Separation: The FAME mixture is injected into a gas chromatograph equipped with a capillary column (e.g., TG-5MS).[10] The temperature of the column is programmed to increase gradually, which separates the different FAMEs based on their boiling points and polarity.[10][11]
- Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and fragments them in a characteristic pattern. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) to identify the compound.[10] For branched fatty acids like Methyl 10-methylhexadecanoate, the fragmentation pattern is crucial for determining the position of the methyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of novel fatty acids.[12][13]
 - ¹H NMR: In the ¹H NMR spectrum of **Methyl 10-methylhexadecanoate**, the methyl group at the C10 position exhibits a characteristic doublet, which distinguishes it from the triplet signal of the terminal methyl group.[12]
 - 2D NMR: Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm the position of the methyl branch by showing long-range correlations between protons and carbons.[13][14]

Visualized Workflows and Relationships Experimental Workflow for FAME Analysis from Marine Sponges

The following diagram illustrates the general workflow for the extraction, derivatization, and analysis of fatty acid methyl esters from marine sponge samples.





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Figure 1: General workflow for FAME analysis from sponges.



Logical Relationship in Branched Fatty Acid Biosynthesis

While the specific signaling pathways involving **Methyl 10-methylhexadecanoate** in sponges are not yet elucidated, it is widely believed that many of the unusual branched fatty acids found in sponges are synthesized by their microbial symbionts. The sponge then incorporates these fatty acids into its own lipids.



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